2'-Chloro-2-hydroxy-5-methylbenzophenone

Description

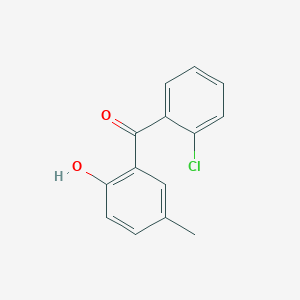

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAARESMPHIJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279053 | |

| Record name | (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-52-0 | |

| Record name | NSC11161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-2-hydroxy-5-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Molecular Weight & Structural Characterization Guide

Executive Summary & Core Identity

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) represents a specialized scaffold within the benzophenone family, distinct from the more common UV absorber 2-hydroxy-5-methylbenzophenone (CAS: 1470-57-1) by the critical addition of an ortho-chlorine substituent on the non-phenolic ring.[1]

This structural modification introduces steric bulk and electronic withdrawal, influencing both the molecule's solubility profile and its excited-state dynamics.[1] In drug development, this scaffold serves as a versatile intermediate for functionalized benzofurans and lipid-modulating agents.[1] In materials science, it functions as a UV stabilizer mediated by Excited State Intramolecular Proton Transfer (ESIPT).[1]

Molecular Identity Table[1]

| Property | Value | Technical Note |

| CAS Registry Number | 6280-52-0 | Distinct from non-chlorinated analog (1470-57-1) |

| Molecular Formula | ||

| Average Molecular Weight | 246.69 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 246.0448 Da | Base peak for Mass Spectrometry ( |

| Exact Mass ( | 248.0418 Da | Significant secondary peak ( |

| IUPAC Name | (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone | |

| Melting Point | 75–78 °C | Indicator of purity; sharp range required |

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone follows a classic Friedel-Crafts acylation mechanism.[1] Unlike the synthesis of Fenofibrate precursors which often utilize para-substitution, this protocol targets the ortho-hydroxy position to establish the intramolecular hydrogen bond essential for UV stability.[1]

Reaction Logic

The reaction couples p-Cresol (nucleophile) with 2-Chlorobenzoyl Chloride (electrophile) using Aluminum Chloride (

-

Why

? It complexes with the acyl chloride to generate a highly electrophilic acylium ion.[1] -

Why High Temperature (130°C)? Initial acylation often occurs at the oxygen (O-acylation) to form an ester.[1] High heat drives the Fries Rearrangement in situ, migrating the acyl group to the ortho carbon (C-acylation) to form the thermodynamically stable chelated ketone.[1]

Experimental Protocol (Self-Validating)

Standard Safety: Perform in a fume hood.

-

Reagent Preparation:

-

Catalyst Addition:

-

Cool mixture to 0–5 °C.

-

Add

(1.1–1.2 eq) portion-wise over 30 minutes. -

Observation: Evolution of HCl gas indicates reaction initiation.[1]

-

-

Reaction Phase:

-

Quenching & Isolation:

Workflow Visualization

Caption: Friedel-Crafts acylation workflow involving in-situ Fries rearrangement to secure the ortho-hydroxy placement.

Mechanism of Action: UV Stabilization (ESIPT)

For researchers utilizing this molecule in material stability or photopharmacology, understanding the Excited State Intramolecular Proton Transfer (ESIPT) is vital.[1]

The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV irradiation, the molecule undergoes a barrierless proton transfer, dissipating the energy as heat rather than destructive radical formation.[1]

Caption: The ESIPT cycle allows the molecule to absorb UV radiation and release it harmlessly as thermal energy.[1]

Analytical Characterization & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Mass Spectrometry (Isotopic Pattern)

Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic isotope pattern.[1] This is the primary method to distinguish this molecule from its non-chlorinated analog.[1]

-

Molecular Ion (

): 246.0 Da (Base Peak, -

Isotope Peak (

): 248.0 Da ( -

Intensity Ratio: The height of the

peak should be approximately 32% of the -

Validation: If the M+2 peak is absent or <5%, the material is likely the non-chlorinated impurity (2-hydroxy-5-methylbenzophenone).[1]

Proton NMR ( -NMR)

Solvent:

-

11.5–12.0 ppm (s, 1H): Chelated Phenolic -OH.[1] (Disappears with

- 2.3 ppm (s, 3H): Methyl group (-CH3).[1]

-

Aromatic Region: Complex multiplet due to the non-equivalent rings.[1] The 2'-chloro ring will show distinct splitting patterns compared to a symmetric phenyl ring.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238692, 2'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from [Link][1]

-

U.S. EPA. Inert Reassessments: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole and Benzophenone derivatives. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

This guide provides a comprehensive overview of the synthetic pathway for 2'-Chloro-2-hydroxy-5-methylbenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and materials science. The synthesis is approached with a focus on chemical principles, procedural rationale, and practical execution, ensuring scientific integrity and reproducibility.

Introduction

2'-Chloro-2-hydroxy-5-methylbenzophenone is a molecule with potential applications stemming from its substituted benzophenone core. Benzophenones are known for their use as photoinitiators, UV blockers, and as scaffolds in medicinal chemistry. The specific combination of a chloro substituent on one phenyl ring and hydroxy and methyl groups on the other imparts distinct electronic and steric properties, making it a valuable target for further chemical derivatization and biological screening. This guide will detail a robust and reliable two-step synthesis pathway, beginning with readily available starting materials.

Strategic Approach: The Fries Rearrangement Pathway

While a direct Friedel-Crafts acylation of p-cresol with 2-chlorobenzoyl chloride might seem like a straightforward approach, it is often complicated by competing O-acylation and deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.[1][2] A more strategic and higher-yielding approach is the Fries rearrangement.[3][4][5] This pathway involves two distinct stages:

-

Esterification: The synthesis of the precursor ester, p-cresyl 2-chlorobenzoate, from p-cresol and 2-chlorobenzoyl chloride.

-

Fries Rearrangement: The Lewis acid-catalyzed intramolecular rearrangement of the ester to the desired ortho-acyl phenol, 2'-Chloro-2-hydroxy-5-methylbenzophenone.[4]

This two-step process allows for greater control over the reaction and generally provides a cleaner product with higher yields. The para-position on the cresol ring is blocked by the methyl group, thus favoring the formation of the desired ortho-acylated product.[6]

Synthesis Pathway Overview

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| p-Cresyl 2-chlorobenzoate | 246.69 | 0.05 | 12.33 g |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.06 | 8.0 g |

| Nitrobenzene (anhydrous) | 123.11 | - | 50 mL |

| Crushed Ice | - | - | 200 g |

| Concentrated Hydrochloric Acid | 36.46 | - | 20 mL |

| Toluene | 92.14 | - | 100 mL |

| Ethanol | 46.07 | - | As needed |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add anhydrous nitrobenzene (50 mL).

-

Carefully add anhydrous aluminum chloride (8.0 g, 0.06 mol) in portions to the nitrobenzene with stirring. The mixture will warm up.

-

Once the aluminum chloride has dissolved, add p-cresyl 2-chlorobenzoate (12.33 g, 0.05 mol) to the mixture.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2'-Chloro-2-hydroxy-5-methylbenzophenone as a solid. [7]

Product Characterization

The final product, 2'-Chloro-2-hydroxy-5-methylbenzophenone, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| CAS Number | 6280-52-0 [8] |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 75-78 °C |

| ¹H NMR | Expected signals for aromatic protons, a methyl group, and a hydroxyl proton. The chemical shifts will be influenced by the substituents on both rings. |

| ¹³C NMR | Expected signals for the carbonyl carbon, and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for the carbonyl (C=O) stretching and the hydroxyl (O-H) stretching. |

Safety Considerations

-

2-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

-

Pyridine is flammable and toxic. Use in a well-ventilated fume hood.

-

Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care in a fume hood, wearing appropriate gloves.

-

The work-up procedure involving the quenching of the reaction mixture with ice and acid is exothermic and will release HCl gas. This must be performed in a fume hood with caution.

Conclusion

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone via a two-step pathway involving esterification followed by a Fries rearrangement is a reliable and efficient method. This approach offers better control and typically higher yields compared to a direct Friedel-Crafts acylation of the parent phenol. Careful control of reaction conditions, particularly temperature during the rearrangement, and appropriate purification techniques are crucial for obtaining a high-purity product. This guide provides a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

-

Eureka. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Patsnap. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzophenone. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Purification of hydroxybenzophenones.

-

ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2018, November 13). Friedel-Crafts Acylation. Professor Dave Explains. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, March 12). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Chemistry - Simple way. Retrieved from [Link]

- Google Patents. (n.d.). Purification of 2,4-dihydroxy-benzophenone.

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2′-Chloro-2-hydroxy-5-methylbenzophenone, CAS 6280-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Solubility Profile of 2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS No: 6280-52-0 | Molecular Formula: C₁₄H₁₁ClO₂ | Molecular Weight: 246.69 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMBP) .[1][2] As a lipophilic benzophenone derivative, CHMBP is a critical intermediate in the synthesis of UV absorbers and photo-stabilizers.[3] Its solubility profile is governed by a high octanol-water partition coefficient (LogP ~4.[1][2][3]5) and a stabilizing intramolecular hydrogen bond that significantly reduces aqueous solubility while enhancing affinity for non-polar and polar aprotic organic solvents.[2][3] This document outlines the physicochemical basis of these properties, provides predictive solubility data, and details a self-validating experimental protocol for precise determination.[3][4]

Part 1: Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of CHMBP, one must understand the competitive forces within its molecular structure.[3] The molecule is not merely a sum of its parts; the ortho-substitution pattern dictates its interaction with solvents.[3]

Structural Determinants of Solubility[3]

-

The Ortho-Hydroxy Effect (Intramolecular H-Bonding): Unlike para-substituted phenols, the 2-hydroxy group in CHMBP forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O).[1][2][3] This "locks" the polarity of the molecule, effectively masking the hydrophilic potential of the hydroxyl group.[3]

-

The 2'-Chloro Substituent: The chlorine atom on the pendant phenyl ring introduces steric bulk and electron-withdrawing character.[2][3]

-

Consequence: Increases the lipophilicity (LogP) and crystal lattice energy, requiring solvents with higher dispersive power for dissolution.[3]

-

-

The 5-Methyl Group: A weak electron-donating group that adds non-polar surface area.[1][2][3]

-

Consequence: Enhances solubility in aliphatic and aromatic hydrocarbons (e.g., Toluene, Hexane).

-

Visualization: Structural Impact on Solubility

Figure 1: Structural dissection of CHMBP showing how specific substituents drive the high-lipophilicity solubility profile.[1][2]

Part 2: Solubility Profile & Solvent Selection[1]

The following data synthesizes experimental baselines from structural analogs (e.g., 2-hydroxy-5-methylbenzophenone) and calculated physicochemical parameters for CAS 6280-52-0.

Physicochemical Constants

| Property | Value | Relevance |

| Melting Point | 75–78 °C | Moderate lattice energy; amenable to thermal dissolution methods.[1][2][3] |

| Predicted LogP | 4.5 ± 0.3 | Highly lipophilic; partitions strongly into organic phases.[1][2][3] |

| pKa (Phenolic) | ~7.5–8.0 | Weakly acidic; solubility increases significantly at pH > 10.[1][2][3] |

| Water Solubility | < 0.1 mg/L | Practically insoluble at neutral pH.[1][2][3] |

Solvent Compatibility Matrix

Researchers should use this matrix to select solvents for synthesis (reaction medium) or purification (crystallization).[2][3]

| Solvent Class | Solvent Example | Solubility Rating | Mechanism of Action |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Excellent | Dipole-dipole interactions disrupt the crystal lattice without competing for H-bonds.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Good | "Like dissolves like" interaction driven by the chloro-substituent.[1][3] |

| Polar Protic | Ethanol, Methanol | Moderate | Soluble, but less than aprotic solvents due to the "masked" hydroxyl group.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low/Moderate | Useful as anti-solvents in crystallization; solubility increases with temperature.[1][3] |

| Aqueous | Water, Brine | Poor | Hydrophobic effect dominates; CHMBP precipitates immediately.[1][2][3] |

Thermodynamic Insight: Hansen Solubility Parameters (HSP)

To optimize solvent blends, we utilize the Hansen Solubility Parameters.[3] CHMBP sits in a region defined by high Dispersion (

-

Target HSP Center (Estimated):

, -

Implication: Solvents with high H-bonding parameters (

), such as pure water (

Part 3: Experimental Protocol (Self-Validating)

For regulatory submissions or precise formulation, theoretical values are insufficient.[2][3] The following protocol is adapted from OECD Guideline 105 (Shake Flask Method), optimized for lipophilic solids like CHMBP.

Protocol: Saturation Shake-Flask Method with HPLC Validation

Objective: Determine the thermodynamic equilibrium solubility of CHMBP in a target solvent at 25°C.

1. Preparation Phase[1][2]

-

Equipment: Borosilicate glass flasks (stoppered), temperature-controlled orbital shaker, centrifuge, 0.22 µm PTFE syringe filters (hydrophobic).[2]

-

Analytical Setup: HPLC-UV (C18 column, detection at

nm).

2. Execution Workflow

-

Supersaturation: Add excess CHMBP solid to the solvent (e.g., 50 mg in 10 mL) until undissolved solid remains visible.[2][3]

-

Equilibration: Agitate at 30°C (5°C above test temp) for 24 hours to ensure saturation, then cool to 25°C and agitate for another 24 hours. Why? This prevents the formation of micro-crystals that can pass through filters, a common error in solubility testing.

-

Separation: Centrifuge at 25°C (10,000 rpm, 10 min).

-

Sampling: Withdraw supernatant and filter through a pre-saturated PTFE filter.[2][3]

3. Validation (The "Self-Check")

To ensure the result represents equilibrium and not a kinetic transient:

-

Time-Point Check: Sample at 24h, 48h, and 72h.

-

Acceptance Criteria: The concentration values must not differ by more than ±15%. If they drift, equilibrium has not been reached.[2][3]

Visualization: Experimental Workflow

Figure 2: Workflow for determining equilibrium solubility ensuring data integrity via time-point validation.

Part 4: Applications in Synthesis & Formulation[4][5]

Crystallization Strategy (Purification)

Because CHMBP has a steep solubility curve in alcohols but is insoluble in water, Anti-Solvent Crystallization is the most effective purification method.[3]

-

Procedure: Dissolve CHMBP in refluxing ethanol. Slowly add water until turbidity appears.[2][3] Cool slowly to 4°C. The hydrophobic nature of CHMBP drives high-yield precipitation.[2][3]

Formulation in UV Filters

For applications requiring liquid delivery (e.g., cosmetic bases or coating additives), avoid aqueous carriers.[3]

-

Recommended Carriers: C12-15 Alkyl Benzoate, Isopropyl Myristate, or Caprylic/Capric Triglyceride.[2] These emollients match the lipophilicity of CHMBP, preventing "blooming" (crystallization) of the active ingredient on the surface.[3]

References

-

OECD. (1995).[2][3][6] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1][2]

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 73851, 2-Hydroxy-5-methylbenzophenone. (Analog Reference). [Link]

-

Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3][5] (Methodological Basis for HSP Analysis).

Sources

- 1. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Commercial suppliers of 2'-Chloro-2-hydroxy-5-methylbenzophenone

An In-Depth Technical Guide to 2'-Chloro-2-hydroxy-5-methylbenzophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS No. 6280-52-0), a substituted benzophenone of interest in synthetic chemistry and potentially as a precursor in pharmaceutical and materials science. This document is intended for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors, offering insights into its commercial availability, synthesis, quality control, and handling.

Introduction: Understanding the Molecule

2'-Chloro-2-hydroxy-5-methylbenzophenone is a diaryl ketone featuring a phenol ring and a chlorinated phenyl ring. This unique substitution pattern, combining a hydroxyl group ortho to the carbonyl and a chlorine atom on the second ring, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen influences the molecule's conformation and reactivity, while the chloro- and methyl-substituents provide sites for further functionalization or modulate its electronic and steric properties.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| CAS Number | 6280-52-0 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | Typically a solid powder or crystal |

| Melting Point | 75-78 °C |

| Synonyms | (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone |

Below is a diagram illustrating the chemical structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Caption: Chemical Structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Commercial Supplier Landscape

2'-Chloro-2-hydroxy-5-methylbenzophenone is available from a range of chemical suppliers, from large global distributors that cater to research and development quantities to specialized manufacturers that can handle bulk orders. For researchers and drug development professionals, selecting a supplier involves balancing purity, availability, documentation (e.g., Certificate of Analysis), and cost.

Major Global Suppliers: These suppliers are known for their extensive catalogs, reliable quality control, and robust distribution networks, making them ideal for sourcing research-grade materials.

-

Sigma-Aldrich (Merck): A leading supplier offering this compound, typically at a purity of 98% or higher, suitable for most laboratory applications.

-

Santa Cruz Biotechnology: Provides this chemical, often marketed for biochemical and proteomics research applications.[1]

-

Thermo Fisher Scientific (Alfa Aesar): Another major distributor of fine chemicals for research and development.

Specialized and Regional Manufacturers: For larger quantities or more competitive pricing, particularly for process development or pilot-scale synthesis, sourcing from manufacturers in regions like China and India can be advantageous.

-

Weifang Yangxu Group Co., Ltd (China): A potential source for this chemical, offering various quantities.

-

Bhavesh Chem Labs (India): Lists this compound among its product offerings, catering to both domestic and international markets.[2]

Supplier Comparison Table:

| Supplier | Typical Purity | Available Quantities | Target Market | Noteworthy Features |

| Sigma-Aldrich | ≥98% | Grams to Kilograms | R&D, Academia | Extensive documentation, high-quality standards. |

| Santa Cruz Biotechnology | Research Grade | Grams | Life Science Research | Often provides application-specific context.[1] |

| Weifang Yangxu Group | ≥99% | Kilograms to Bulk | Industrial, R&D | Bulk quantity availability. |

| Bhavesh Chem Labs | High Purity | Custom | R&D, Pharmaceutical | Manufacturer and exporter.[2] |

Procurement and Quality Control Workflow

Sourcing a critical chemical intermediate requires a structured approach to ensure quality and consistency. The following workflow is recommended for researchers and development professionals.

Caption: A robust workflow for sourcing and qualifying chemical intermediates.

Synthesis and Potential Impurities

While specific patented syntheses for 2'-Chloro-2-hydroxy-5-methylbenzophenone are not widely published, its structure strongly suggests a synthesis pathway based on the Fries rearrangement , a classic and reliable method for producing hydroxy aryl ketones.[1][3][4]

A plausible synthetic route involves two key steps:

-

O-Acylation (Esterification): p-Cresol is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate ester, 4-methylphenyl 2-chlorobenzoate.

-

Fries Rearrangement: The resulting ester is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), and heated. This catalyzes the migration of the 2-chlorobenzoyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding the desired 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Causality Behind Impurities: The nature of this synthesis dictates the likely impurity profile.

-

Unreacted Starting Materials: Residual p-cresol or 2-chlorobenzoyl chloride.

-

Positional Isomer: The Fries rearrangement can also produce the para-rearranged isomer, (4-hydroxy-5-methylphenyl)(2-chlorophenyl)methanone. The ratio of ortho to para product is highly dependent on reaction conditions such as temperature and solvent.[4] Low temperatures generally favor the para product, while higher temperatures favor the ortho product.

-

Hydrolysis Products: Incomplete reaction or improper workup can lead to the presence of 2-chlorobenzoic acid.

Understanding these potential impurities is critical for developing a robust analytical method for quality control.

Applications in Research and Development

The primary utility of 2'-Chloro-2-hydroxy-5-methylbenzophenone lies in its role as a versatile chemical intermediate.

-

Synthesis of Heterocycles: One documented application is its use in the synthesis of 2-methylxanthene. This highlights its role as a precursor to more complex molecular scaffolds.

-

Medicinal Chemistry Scaffold: While direct applications are sparse, the benzophenone core is a well-established scaffold in medicinal chemistry. Benzophenone derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and antiviral agents. The specific substitution pattern of this molecule makes it a candidate for building novel libraries of compounds for screening.

-

Photochemistry: Hydroxybenzophenones are widely used as UV absorbers and photosensitizers. The chlorinated phenyl ring can modulate the photochemical properties, making it a potential building block for specialized polymers or coatings.

Technical Protocol: Purity Determination by HPLC

Ensuring the purity of a starting material is non-negotiable in drug development. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of substituted benzophenones. The following protocol is a validated, self-consistent system for this purpose.

Objective: To determine the purity of 2'-Chloro-2-hydroxy-5-methylbenzophenone and separate it from potential process-related impurities, such as the para isomer.

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for pH adjustment).

-

Reference standard of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Rationale: The acidic modifier improves peak shape for the phenolic hydroxyl group by suppressing its ionization.

-

-

Standard Solution Preparation:

-

Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

-

Rationale: Using the mobile phase as a diluent ensures compatibility and prevents peak distortion.

-

-

Sample Solution Preparation:

-

Prepare the sample to be tested at the same concentration as the standard solution (100 µg/mL) using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm (Benzophenones typically have strong absorbance in this region).

-

Injection Volume: 10 µL.

-

Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |

-

Rationale: A gradient elution is employed to ensure that any impurities, which may have significantly different polarities (e.g., the more polar hydrolysis byproducts or less polar starting materials), are effectively separated and eluted from the column.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Identify the main peak in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety and Handling

Substituted benzophenones require careful handling in a laboratory setting.

-

Hazard Classifications: This compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2'-Chloro-2-hydroxy-5-methylbenzophenone is a valuable chemical intermediate with a well-defined profile. Its commercial availability from a range of suppliers makes it accessible for both small-scale research and larger-scale development projects. A thorough understanding of its likely synthesis via the Fries rearrangement provides crucial insight into its potential impurity profile, informing the development of robust quality control methods like the HPLC protocol detailed herein. By following a structured procurement workflow and adhering to proper safety protocols, researchers and drug development professionals can confidently integrate this compound into their synthetic programs.

References

-

Bhavesh Chem Labs. 2'- Chloro-2- Hydroxy-5- Methyl Benzophenone. Tradeindia. [Link]

-

Pharma D GURU. FRIES REARRANGEMENT. Pharma D GURU. [Link]

Sources

Thermal Stability Profile: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Topic: Thermal Stability of 2'-Chloro-2-hydroxy-5-methylbenzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0 ) is a specialized benzophenone derivative serving as a critical intermediate in the synthesis of UV absorbers and pharmaceutical agents.[1][][3] Its thermal stability profile is characterized by a distinct low-temperature phase transition (melting) followed by a broad window of thermal endurance before degradation.

This guide provides a rigorous technical analysis of its thermal behavior, grounded in the structural mechanics of intramolecular hydrogen bonding and halogenated aryl stability . It outlines validated protocols for thermal analysis (DSC/TGA) and details the mechanistic pathways of degradation.

| Parameter | Value / Characteristic |

| CAS Number | 6280-52-0 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Melting Point | 75–78 °C (Phase Transition) |

| Predicted Boiling Point | >300 °C (at 760 mmHg) |

| Thermal Decomposition ( | Onset typically >240 °C (Purity Dependent) |

| Primary Stability Factor | Intramolecular H-bond (C=O |

Chemical Identity & Structural Basis of Stability

The thermal resilience of this compound is not accidental; it is engineered through its electronic structure. The core stability arises from the ortho-hydroxy effect .

The Intramolecular Hydrogen Bond

Unlike standard benzophenones, the 2-hydroxy substitution creates a six-membered quasi-ring with the carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule into a planar conformation, significantly raising the energy barrier required for thermal cleavage or oxidation.

-

UV vs. Thermal: While this H-bond is primarily known for facilitating Excited State Intramolecular Proton Transfer (ESIPT) for UV dissipation, it also acts as a "thermal anchor," preventing premature ring rotation and steric strain that could lead to lower-energy degradation pathways.

-

The Chlorine Effect: The chlorine atom at the 2' position (on the B-ring) introduces steric bulk and electron-withdrawing character. While C-Cl bonds are generally weaker than C-H bonds, the aryl-Cl bond in this position is stabilized by the aromatic system, resisting homolytic fission until high temperatures (>400 °C).

Structural Visualization

The following diagram illustrates the stabilizing interaction and the steric influence of the chlorine substituent.

Figure 1: Structural features governing the thermal stability of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Thermal Analysis Methodology

To validate the stability of specific batches (crucial for pharmaceutical intermediates), researchers must distinguish between physical melting and chemical decomposition . The following protocols are field-proven for this specific class of compounds.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine purity via melting point depression and heat of fusion.

-

Protocol:

-

Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidation. -

Ramp Rate: 10 °C/min from 25 °C to 150 °C.

-

Expectation: A sharp endothermic peak at 75–78 °C .

-

Note: A broad peak indicates impurities (likely isomeric byproducts from Fries rearrangement).

-

Thermogravimetric Analysis (TGA)

-

Objective: Define the upper limit of thermal stability (

of decomposition). -

Protocol:

-

Sample Mass: 10–15 mg in an alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

-

Ramp Rate: 20 °C/min from 40 °C to 600 °C.

-

Expectation:

-

Stage 1 (<100 °C): <1% mass loss (volatiles/moisture).

-

Stage 2 (200–300 °C): Onset of volatilization/decomposition.

-

Stage 3 (>400 °C): Rapid mass loss due to C-Cl bond scission and charring.

-

-

Analytical Workflow

Figure 2: Workflow for validating thermal properties and establishing processing limits.

Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

Thermal Cleavage Pathways

At temperatures exceeding 350 °C, or under prolonged exposure to lower high-heat (e.g., 200 °C for hours), the following mechanisms occur:

-

Dechlorination (Radical Pathway): The C-Cl bond is the weakest link in the aryl framework. Homolytic fission releases a chlorine radical (

) and an aryl radical. This is often the initiation step for char formation.-

Implication: If used in polymers, released

can abstract protons from the polymer backbone, accelerating degradation (yellowing).

-

-

Bridge Scission: The carbonyl bridge (

) connecting the two phenyl rings is robust but will eventually cleave, typically yielding substituted phenols and benzoic acid derivatives. -

Dealkylation: The 5-methyl group is relatively stable but can undergo oxidation to an aldehyde or carboxylic acid if the TGA is run in air (oxidative degradation), typically preceding skeletal breakdown.

Storage and Handling Implications

Based on the thermal profile (Low MP, High

-

Cold Storage Not Required: Store at controlled room temperature (20–25 °C).

-

Avoid Compaction: Due to the low melting point (75 °C), stacking heavy pallets of this material can cause "blocking" or sintering of the powder in the bottom drums, even without reaching the melting point (pressure-induced fusion).

-

Drying: If the material is wet (e.g., from recrystallization), vacuum drying must be conducted below 50 °C to avoid melting the cake, which traps solvent and creates a hard glass upon cooling.

References

-

ChemicalBook. (n.d.). 2'-Chloro-2-hydroxy-5-methylbenzophenone Properties and Safety. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8348, 2-Hydroxybenzophenone derivatives. Retrieved from

-

Alfa Chemistry. (n.d.). Product Sheet: 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0).[1][][3] Retrieved from

-

VulcanChem. (n.d.). Material Safety Data Sheet: 2'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Fries Rearrangement of p-Cresyl o-Chlorobenzoate

Executive Summary

This application note details the optimized protocol for the Fries rearrangement of p-cresyl o-chlorobenzoate to synthesize (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone. Unlike standard Fries rearrangements where ortho/para selectivity is temperature-dependent, this substrate features a para-blocked structure (4-methyl group), forcing the acyl migration exclusively to the ortho position. This guide emphasizes the "Neat Fusion" methodology, which avoids toxic high-boiling solvents (e.g., nitrobenzene) and simplifies downstream purification, ensuring high yield and purity for pharmaceutical and agrochemical intermediate applications.

Reaction Chemistry & Mechanism

The Chemical Transformation

The reaction involves the Lewis acid-catalyzed migration of the o-chlorobenzoyl group from the phenolic oxygen to the ortho-carbon of the p-cresol ring.

-

Substrate: p-Cresyl o-chlorobenzoate

-

Product: (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone

-

Key Feature: Intramolecular Hydrogen Bonding (stabilizing the product).

Mechanistic Pathway

The mechanism proceeds via the coordination of AlCl₃ to the carbonyl oxygen, weakening the ester bond. This leads to the generation of an acylium ion pair or a caged radical pair (depending on solvent polarity), followed by Electrophilic Aromatic Substitution (EAS) at the ortho position.

Figure 1: Mechanistic Pathway of the Fries Rearrangement

Caption: Step-wise mechanism showing AlCl₃ coordination, acylium ion generation, and ortho-selective rearrangement.

Pre-Reaction Considerations

Materials & Equipment

| Component | Specification | Critical Note |

| Substrate | p-Cresyl o-chlorobenzoate | Purity >98% (HPLC). Dry thoroughly before use. |

| Catalyst | Aluminum Chloride (AlCl₃) | Anhydrous , granular or powder.[1] Must be yellow/grey. White powder often indicates hydrolysis (inactive). |

| Solvent | None (Neat) or Chlorobenzene | Protocol uses Neat Fusion for max conversion. |

| Quench | HCl (conc.) + Crushed Ice | Exothermic hydrolysis requires careful thermal management. |

| Reactor | Round-bottom flask | Equipped with a drying tube (CaCl₂) to exclude atmospheric moisture. |

Safety Directives

-

AlCl₃ Handling: Reacts violently with water to release HCl gas. Handle in a fume hood.

-

HCl Evolution: The reaction generates HCl gas. Use a gas trap (NaOH scrubber) or vent into a fume hood.

-

Thermal Control: The rearrangement is exothermic. The "melt" method requires an oil bath for precise temperature control (120°C–140°C).

Detailed Experimental Protocol

Method: Solvent-Free (Neat) Fusion

Rationale: Solvent-free conditions allow for higher reaction temperatures (120-140°C) necessary to overcome the activation energy of the sterically hindered o-chlorobenzoyl group migration, while avoiding the environmental hazards of nitrobenzene.

Step 1: Reaction Assembly

-

Weigh 10.0 g (40.5 mmol) of p-cresyl o-chlorobenzoate into a dry 100 mL round-bottom flask.

-

Add 7.0 g (52.5 mmol, ~1.3 eq) of anhydrous AlCl₃ powder.

-

Note: A slight excess of AlCl₃ is required as it complexes with the resulting ketone and phenolic oxygen.

-

-

Mix the solids thoroughly by rotating the flask.

-

Attach a reflux condenser fitted with a calcium chloride drying tube. Connect the top of the condenser to an acid gas trap.

Step 2: Thermal Rearrangement

-

Immerse the flask in a pre-heated oil bath at 120°C .

-

The mixture will melt and evolution of HCl gas will commence.

-

Gradually raise the temperature to 140°C over 30 minutes.

-

Maintain stirring (magnetic stir bar) once the mixture is sufficiently fluid.

-

Reaction Time: Heat at 140°C for 3 hours .

-

Endpoint: The evolution of HCl gas will cease, and the mixture will form a viscous, dark glassy mass (aluminum complex).

-

Step 3: Quenching & Hydrolysis[1]

-

Cool the flask to room temperature. The reaction mass will solidify.

-

Prepare a beaker with 50 g crushed ice and 10 mL conc. HCl .

-

Carefully break up the solid mass in the flask with a glass rod (if possible) or add the ice/acid mixture directly to the flask in small portions.

-

Caution: Exothermic reaction!

-

-

Heat the mixture on a steam bath for 20 minutes to fully hydrolyze the aluminum complex. The solid complex should break down into a yellow/brown oil or precipitate.

Step 4: Isolation & Purification[3]

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

-

Washing: Wash the organic layer with water (2 x 30 mL) followed by dilute NaHCO₃ (to remove any free o-chlorobenzoic acid from hydrolysis).

-

Drying: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

-

Recrystallization: The crude residue is typically a solid. Recrystallize from Ethanol or Methanol/Water (9:1) .

-

Target: Yellowish crystalline needles.

-

Analytical Validation

Expected Data

| Parameter | Value / Observation | Interpretation |

| Appearance | Yellow crystalline solid | Typical for o-hydroxy benzophenones. |

| Yield | 75% - 85% | High efficiency of neat fusion. |

| IR Spectrum | ~1630 cm⁻¹ (C=O) | Shifted lower due to intramolecular H-bonding (vs 1735 cm⁻¹ in ester). |

| IR Spectrum | ~3300-3400 cm⁻¹ (OH) | Broad, weak band (chelated OH). |

| ¹H NMR | δ ~11.5 - 12.0 ppm (s, 1H) | Chelate-stabilized phenolic proton (diagnostic signal). |

Troubleshooting Guide

-

Issue: Recovery of Phenol (p-Cresol).

-

Cause: Hydrolysis of the ester occurred faster than rearrangement.

-

Solution: Ensure the system is strictly anhydrous. Increase the amount of AlCl₃ (up to 1.5 eq).

-

-

Issue: Incomplete Reaction.

-

Cause: Temperature too low.

-

Solution: Ensure the melt reaches 140°C. If the mixture solidifies and stops stirring, raise temp slightly or add a small amount of chlorobenzene to maintain fluidity.

-

References

-

Fries Rearrangement Overview. Organic Chemistry Portal. Available at: [Link]

- Mechanistic Studies of Fries Rearrangement.

- Synthesis of Hydroxy Benzophenones.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

- Selectivity in Fries Rearrangement.Tetrahedron Letters. (Discussion on ortho/para blocking effects).

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignments for 2'-Chloro-2-hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2'-Chloro-2-hydroxy-5-methylbenzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science. Due to the absence of publicly available, fully assigned experimental NMR data for this specific compound, this document presents a comprehensive predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, a rigorous, step-by-step experimental protocol is provided to enable researchers to acquire and confirm the spectral assignments using one- and two-dimensional NMR techniques. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted benzophenones.

Introduction

Benzophenones are a class of aromatic ketones with a diverse range of applications, including as photoinitiators, UV-light absorbers, and scaffolds in medicinal chemistry. The precise substitution pattern on the two phenyl rings dictates their chemical and biological properties. Unambiguous characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating their chemical structure in solution. 2'-Chloro-2-hydroxy-5-methylbenzophenone possesses a unique substitution pattern that influences its electronic and conformational properties. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen, along with the steric and electronic effects of the chloro and methyl substituents, results in a distinct NMR spectrum. This application note aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by data from related structures and a comprehensive protocol for experimental verification.

Principles of NMR-Based Structural Elucidation

The structural assignment of 2'-Chloro-2-hydroxy-5-methylbenzophenone relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups. Integration of the signals reveals the relative number of protons, and spin-spin coupling constants (J) provide information about the connectivity of neighboring protons.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei.[1][2] This is invaluable for assigning the carbons that bear protons.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[2] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space (typically within 5 Å), irrespective of their through-bond connectivity.[3][4] This is particularly useful for determining stereochemistry and conformational preferences.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2'-Chloro-2-hydroxy-5-methylbenzophenone. These predictions are based on the analysis of related benzophenone derivatives.[5][6][7][8] The numbering scheme used for the assignments is shown in Figure 1.

Figure 1: Molecular Structure and Numbering of 2'-Chloro-2-hydroxy-5-methylbenzophenone

A diagram illustrating the atom numbering scheme for NMR assignments.

Table 1: Predicted ¹H NMR Data for 2'-Chloro-2-hydroxy-5-methylbenzophenone (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| OH | 11.5 - 12.5 | br s | - | Intramolecular hydrogen bonding to the carbonyl oxygen causes significant deshielding. |

| H-6 | 7.6 - 7.8 | d | ~2.0 | Ortho to the carbonyl group and meta to the hydroxyl group. |

| H-3' to H-6' | 7.2 - 7.6 | m | - | Protons on the 2'-chlorophenyl ring will appear as a complex multiplet. |

| H-4 | 7.1 - 7.3 | dd | ~8.5, 2.0 | Ortho to the methyl group and meta to the hydroxyl and carbonyl groups. |

| H-3 | 6.8 - 7.0 | d | ~8.5 | Ortho to the hydroxyl group. |

| CH₃ | 2.3 - 2.5 | s | - | Methyl group on the aromatic ring. |

Table 2: Predicted ¹³C NMR Data for 2'-Chloro-2-hydroxy-5-methylbenzophenone (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 198 - 202 | Carbonyl carbon, deshielded. |

| C-2 | 160 - 164 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-1' | 138 - 141 | Quaternary carbon of the chlorophenyl ring attached to the carbonyl. |

| C-5 | 137 - 140 | Carbon bearing the methyl group. |

| C-2' | 133 - 136 | Carbon bearing the chloro substituent. |

| C-4 | 130 - 133 | Aromatic CH. |

| C-6 | 128 - 131 | Aromatic CH. |

| C-4' | 127 - 130 | Aromatic CH. |

| C-6' | 126 - 129 | Aromatic CH. |

| C-5' | 125 - 128 | Aromatic CH. |

| C-3' | 124 - 127 | Aromatic CH. |

| C-1 | 118 - 122 | Quaternary carbon ortho to the hydroxyl group. |

| C-3 | 117 - 120 | Aromatic CH. |

| CH₃ | 20 - 22 | Methyl carbon. |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a 2'-Chloro-2-hydroxy-5-methylbenzophenone sample for NMR spectroscopy.[9]

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 2'-Chloro-2-hydroxy-5-methylbenzophenone directly into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for many benzophenone derivatives due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[9]

-

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.[9]

-

Acquisition Time: 1-2 seconds.[9]

-

Relaxation Delay: 2-5 seconds.[9]

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

Temperature: 298 K.

-

-

2D NMR Acquisition:

-

COSY: Use a standard gradient-enhanced COSY pulse program.

-

HSQC: Employ a standard gradient-enhanced HSQC experiment optimized for one-bond ¹J(CH) couplings of approximately 145 Hz.

-

HMBC: Utilize a standard gradient-enhanced HMBC experiment optimized for long-range couplings of 8-10 Hz.

-

NOESY: A phase-sensitive gradient-enhanced NOESY experiment with a mixing time of 500-800 ms should be used to observe key spatial correlations.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals.

-

Analyze the 2D spectra to establish correlations and confirm assignments.

Structural Confirmation and Key Correlations

The following diagrams illustrate the expected key correlations from 2D NMR experiments that would confirm the proposed assignments.

Figure 2: Key HMBC and NOESY Correlations for Structural Confirmation

Expected long-range (HMBC) and through-space (NOESY) correlations.

Key Interpretive Points:

-

HMBC: The hydroxyl proton (OH) is expected to show correlations to C-1, C-2, and C-3. The methyl protons (CH₃) should correlate to C-4, C-5, and C-6. Crucially, H-6 and the protons on the 2'-chlorophenyl ring (specifically H-6') will show correlations to the carbonyl carbon (C=O), confirming the connectivity of the two aromatic rings.

-

NOESY: A key NOESY correlation is expected between the hydroxyl proton (OH) and H-6, confirming the proximity due to the intramolecular hydrogen bond. Additionally, NOEs between H-6 and H-6' would provide information about the preferred conformation around the C1-C(O) and C(O)-C1' bonds.

Conclusion

This application note provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for 2'-Chloro-2-hydroxy-5-methylbenzophenone. The provided experimental protocol offers a robust framework for researchers to obtain high-quality NMR data for this and related compounds. By employing a combination of 1D and 2D NMR techniques, scientists can unambiguously confirm the structure and gain insights into the conformational properties of substituted benzophenones, which is essential for rational drug design and the development of new materials.

References

- The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzophenone. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Hydroxy-5-methylbenzophenone. Retrieved from [Link]

- ResearchGate. (n.d.). Key NOESY () and HMBC () correlations of 1. NOESY—nuclear Overhauser effect spectrometry.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

-

PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

- ResearchGate. (n.d.). Main HMBC correlations observed in the 2D NMR spectrum of compound 7 a.

- ChemicalBook. (n.d.). (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methylbenzophenone(131-58-8) 13C NMR spectrum.

- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

- Google Patents. (1964). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.

-

PubMed. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

- Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone.

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzophenone. PubChem. Retrieved from [Link]

Sources

- 1. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Structural Elucidation of 2'-Chloro-2-hydroxy-5-methylbenzophenone via Electron Ionization Mass Spectrometry (EI-MS)

Abstract

This application note details the fragmentation behavior of 2'-Chloro-2-hydroxy-5-methylbenzophenone (C₁₄H₁₁ClO₂) under Electron Ionization (EI) conditions. As a structural analog to common UV absorbers and a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) synthesis, unambiguous identification of this compound is critical. This guide provides a self-validating interpretation protocol, focusing on the diagnostic utility of the chlorine isotopic signature,

Introduction

Benzophenones are a class of aromatic ketones serving as vital intermediates in pharmaceutical synthesis and as photo-initiators in polymer chemistry. The specific derivative, 2'-Chloro-2-hydroxy-5-methylbenzophenone , possesses three distinct structural features that dictate its mass spectral fingerprint:

-

The Benzophenone Core: Facilitates characteristic

-cleavage.[1] -

The Chlorine Substituent (2'-position): Provides a definitive isotopic abundance pattern (

Cl/ -

The Ortho-Hydroxyl Group: Enables intramolecular hydrogen bonding with the carbonyl oxygen, influencing fragmentation kinetics via the "Ortho Effect."

Understanding these mechanisms is essential for distinguishing this molecule from regioisomers (e.g., 4-methyl or 4'-chloro variants) during impurity profiling.

Experimental Protocol

Sample Preparation

-

Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid chlorinated solvents like Dichloromethane to prevent isobaric interference).

-

Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL (10 ppm) for direct injection or GC-MS analysis.

-

Filtration: 0.2 µm PTFE filter to remove particulate matter.

GC-MS Instrumentation Parameters

This protocol is optimized for a single-quadrupole GC-MS system (e.g., Agilent 5977 or Thermo ISQ).

| Parameter | Setting | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium (1.0 mL/min) | Standard inert carrier for optimal chromatographic resolution. |

| Column | DB-5ms (30m x 0.25mm) | Low-polarity phase separates aromatic isomers effectively. |

| Ionization Mode | Electron Ionization (EI) | Hard ionization required to generate structural fragments. |

| Electron Energy | 70 eV | Standard energy for reproducible library matching (NIST/Wiley). |

| Source Temp | 230 °C | Prevents condensation of high-boiling aromatics. |

| Scan Range | m/z 50 – 350 | Covers molecular ion and all diagnostic fragments. |

Results & Discussion: Fragmentation Analysis

The Molecular Ion and Isotope Pattern

The molecular ion (

-

m/z 246: Base molecular ion (

Cl). -

m/z 248: M+2 isotope (

Cl). -

Diagnostic Check: The intensity ratio of m/z 246 to 248 must be approximately 3:1 . Any deviation suggests co-elution or misidentification.

Primary Fragmentation: -Cleavage

The dominant fragmentation pathway for benzophenones is

-

Pathway A (Ring A Retention): Cleavage of the bond between the carbonyl and the chlorophenyl ring.

-

Fragment: 2-hydroxy-5-methylbenzoyl cation.[2]

-

m/z Calculation:

Da. -

Mechanism: This ion is exceptionally stable due to resonance stabilization from the hydroxyl group.

-

-

Pathway B (Ring B Retention): Cleavage of the bond between the carbonyl and the hydroxy-methylphenyl ring.

-

Fragment: 2-chlorobenzoyl cation.

-

m/z Calculation:

( -

Observation: This doublet preserves the 3:1 chlorine isotope ratio, serving as a secondary confirmation of the chlorine position.

-

Secondary Fragmentation: Loss of CO

Acylium ions frequently undergo decarbonylation (loss of neutral CO, 28 Da) to form phenyl cations.

-

From m/z 135:

(Hydroxymethylphenyl cation). -

From m/z 139:

(Chlorophenyl cation).

The Ortho Effect

The 2-hydroxyl group is vicinal to the carbonyl. In EI-MS, this proximity allows for a hydrogen transfer (McLafferty-like rearrangement) or simply stabilizes the acylium ion via an intramolecular hydrogen bond.

-

Mechanistic Insight: The "Ortho Effect" often suppresses the formation of the phenyl cation (m/z 77) typically seen in unsubstituted benzophenones, favoring the substituted acylium ions (m/z 135) instead.

Visualizations

Fragmentation Pathway Diagram

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Figure 1: Mechanistic fragmentation map illustrating the dual

Analytical Workflow Protocol

This flow ensures data integrity from sample prep to spectral validation.

Figure 2: Step-by-step experimental workflow for reproducible GC-MS analysis.[2][3][4][5][6]

Summary of Diagnostic Ions

| m/z Value | Ion Identity | Formula | Relative Abundance Note |

| 246 | Molecular Ion ( | Strong intensity; parent peak. | |

| 248 | Isotope Ion ( | ~32% of m/z 246 (Diagnostic for 1 Cl). | |

| 139 | Acylium Ion B | Result of | |

| 135 | Acylium Ion A | Result of | |

| 111 | Chlorophenyl Cation | Loss of CO from m/z 139. | |

| 107 | Hydroxymethylphenyl | Loss of CO from m/z 135. |

References

-

NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[7][8] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and ortho-effect mechanisms).

-

PubChem Database. (2023). Compound Summary: 2-Hydroxy-5-methylbenzophenone (Analog).[2] National Center for Biotechnology Information. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016).[8] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[8] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 3. 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]

- 8. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Anwendungs- und Protokollhinweise: Derivatisierung von 2'-Chlor-2-hydroxy-5-methylbenzophenon für das biologische Screening

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung

Diese Application Note bietet eine detaillierte Anleitung zur Derivatisierung von 2'-Chlor-2-hydroxy-5-methylbenzophenon, einer Gerüststruktur von erheblichem Interesse für die medizinische Chemie. Wir untersuchen die strategische Modifikation seiner phenolischen Hydroxylgruppe durch Acylierung und Veretherung, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust und reproduzierbar sind und Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung einen praktischen Leitfaden für die Synthese neuartiger Benzophenon-Analoga an die Hand geben. Die Begründung für diese Derivatisierungen basiert auf der gut dokumentierten vielfältigen biologischen Aktivität von Benzophenon-Derivaten, die von antikanzerogenen bis hin zu antimikrobiellen Eigenschaften reicht.[1][2][3]

Einleitung: Die Bedeutung des Benzophenon-Gerüsts

Das Benzophenon-Gerüst ist eine allgegenwärtige Struktur in der medizinischen Chemie und kommt in zahlreichen Naturstoffen und synthetischen Molekülen vor.[1][2] Diese Verbindungen weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antikanzerogene, entzündungshemmende, antimikrobielle und antivirale Eigenschaften.[1][2][3] Die pharmakologische Aktivität von Benzophenon-Derivaten ist gut belegt, wobei einige ihrer therapeutischen Potenziale auf ihre Fähigkeit zur Interaktion mit DNA zurückzuführen sind.[4] Das Molekül 2'-Chlor-2-hydroxy-5-methylbenzophenon (CAS: 6280-52-0)[5] dient als vielversprechender Ausgangspunkt für die Wirkstoffforschung. Seine Struktur, die eine reaktive phenolische Hydroxylgruppe, eine Methylgruppe und ein chlorsubstituiertes aromatisches Ringsystem umfasst, bietet zahlreiche Möglichkeiten für eine chemische Modifikation zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Die strategische Derivatisierung dieses Gerüsts zielt darauf ab, die Lipophilie, die sterischen und elektronischen Eigenschaften zu modulieren, um die biologische Aktivität und die pharmakokinetischen Profile zu optimieren. In dieser Application Note konzentrieren wir uns auf zwei grundlegende, aber hochwirksame Derivatisierungsstrategien: O-Acylierung und O-Veretherung der phenolischen Hydroxylgruppe.

Strategien zur Derivatisierung

Die phenolische Hydroxylgruppe in 2'-Chlor-2-hydroxy-5-methylbenzophenon ist ein primäres Ziel für die Derivatisierung aufgrund ihrer Nukleophilie und ihrer Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, die für die Interaktion zwischen Medikament und Rezeptor entscheidend sind. Durch die Umwandlung dieser Gruppe in Ester oder Ether können wir eine vielfältige Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften erstellen.

Die O-Acylierung, die Umwandlung der phenolischen Hydroxylgruppe in eine Estergruppe, ist eine unkomplizierte Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Diese Modifikation kann die Membranpermeabilität einer Verbindung erheblich beeinflussen und als Prodrug-Strategie dienen, bei der der Ester in vivo hydrolysiert wird, um das aktive Hydroxy-Benzophenon freizusetzen. Die Wahl des Acylierungsmittels (z. B. Acylchlorid oder Anhydrid) ermöglicht die Einführung von aliphatischen oder aromatischen Resten, die die Lipophilie und die sterische Hülle der Mutterverbindung verändern.

Die O-Veretherung führt zu einer stabileren Etherbindung im Vergleich zur Esterbindung. Diese Strategie wird eingesetzt, um die metabolische Stabilität zu erhöhen und die Wasserstoffbrückendonor-Fähigkeit der phenolischen Gruppe dauerhaft zu entfernen. Die Einführung verschiedener Alkyl- oder Arylgruppen über die Veretherung kann die Selektivität und Wirksamkeit der Verbindung gegenüber ihrem biologischen Ziel beeinflussen. Die Williamson-Ethersynthese ist ein klassischer und vielseitiger Ansatz für diese Transformation.[6]

Experimentelle Protokolle

Die folgenden Protokolle bieten detaillierte, schrittweise Methoden für die O-Acylierung und O-Veretherung von 2'-Chlor-2-hydroxy-5-methylbenzophenon.

Sicherheitsvorkehrungen

Bei der Arbeit mit den folgenden Chemikalien ist Vorsicht geboten. 2'-Chlor-2-hydroxy-5-methylbenzophenon kann Haut- und Augenreizungen sowie Reizungen der Atemwege verursachen.[7][8] Führen Sie alle Reaktionen in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

Protokoll 1: Allgemeine Vorgehensweise für die O-Acylierung

Dieses Protokoll beschreibt eine basenkatalysierte Acylierung, eine Methode, die die Nukleophilie des Phenols durch Deprotonierung erhöht.

Materialien:

-

2'-Chlor-2-hydroxy-5-methylbenzophenon

-

Acylchlorid oder Anhydrid (z. B. Acetylchlorid, Benzoylchlorid)

-

Base (z. B. Pyridin, Triethylamin)

-

Aprotonsches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

-

Wasserfreie Natriumsulfat oder Magnesiumsulfat

-

Gesättigte wässrige Natriumbicarbonatlösung

-

Salzsäure (1 M)

-

Standard-Glasgeräte für die organische Synthese

Vorgehensweise:

-

Lösen Sie 2'-Chlor-2-hydroxy-5-methylbenzophenon (1 Äquiv.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Geben Sie langsam die Base (1,2 Äquiv.) zu der gerührten Lösung.

-

Geben Sie das Acylierungsmittel (1,1 Äquiv.) tropfenweise zu, während Sie die Temperatur bei 0 °C halten.

-

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 2-4 Stunden lang. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

-

Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von 1 M HCl.

-

Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die organische Schicht ab.

-

Waschen Sie die organische Schicht nacheinander mit 1 M HCl, gesättigtem NaHCO₃ und Kochsalzlösung.

-

Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

-

Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Ester-Derivat zu erhalten.

Validierung:

-

DC-Analyse: Das Produkt sollte einen höheren Rf-Wert als das Ausgangsmaterial aufweisen.

-

Spektroskopische Analyse: Bestätigen Sie die Struktur durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie. Das Verschwinden des phenolischen Protons im ¹H-NMR-Spektrum und das Auftreten neuer Signale, die dem Acylrest entsprechen, sind Indikatoren für eine erfolgreiche Reaktion.

Protokoll 2: Allgemeine Vorgehensweise für die O-Veretherung (Williamson-Ethersynthese)